An In-depth Technical Guide to the Chemical Properties and Spectra of 2-Bromo-2-methylbutane
An In-depth Technical Guide to the Chemical Properties and Spectra of 2-Bromo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-bromo-2-methylbutane, along with a detailed analysis of its spectroscopic data. This information is critical for its application in research, particularly in organic synthesis and drug development, where a thorough understanding of a molecule's characteristics is paramount.
Core Chemical and Physical Properties
2-Bromo-2-methylbutane, also known as tert-amyl bromide, is a tertiary alkyl halide. Its core properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.
| Property | Value |
| Molecular Formula | C₅H₁₁Br |
| Molecular Weight | 151.04 g/mol [1] |
| CAS Number | 507-36-8[2] |
| Appearance | Colorless to light yellow or brown liquid |
| Boiling Point | 107-108 °C[2] |
| Density | 1.182 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.442 |
Spectroscopic Analysis
Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-bromo-2-methylbutane.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-bromo-2-methylbutane is relatively simple due to the molecule's symmetry. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 1.05 | Triplet | 3H | -CH₂CH₃ |
| 1.75 | Singlet | 6H | -C(Br)(CH₃ )₂ |
| 1.95 | Quartet | 2H | -CH₂ CH₃ |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| 11.5 | -CH₂C H₃ |
| 34.0 | -C H₂CH₃ |
| 36.5 | -C(Br)(C H₃)₂ |
| 67.0 | -C (Br)(CH₃)₂ |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups and the overall fingerprint of the molecule. The main absorption bands are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975-2870 | Strong | C-H stretch (alkane) |
| 1460 | Medium | C-H bend (CH₃) |
| 1380 | Medium | C-H bend (CH₃) |
| 1260 | Strong | C-C skeletal vibration |
| 690 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 2-bromo-2-methylbutane shows a characteristic fragmentation pattern. The presence of bromine is indicated by the isotopic pattern of bromine-containing fragments (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Relative Intensity | Assignment |
| 152 | Low | [M+2]⁺• (Molecular ion with ⁸¹Br) |
| 150 | Low | [M]⁺• (Molecular ion with ⁷⁹Br) |
| 123 | Medium | [M - C₂H₅]⁺ (with ⁸¹Br) |
| 121 | Medium | [M - C₂H₅]⁺ (with ⁷⁹Br) |
| 71 | High | [C₅H₁₁]⁺ |
| 43 | Base Peak | [C₃H₇]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
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Sample Preparation: Dissolve approximately 10-20 mg of 2-bromo-2-methylbutane in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
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Data Acquisition for ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
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Data Acquisition for ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
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Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: As 2-bromo-2-methylbutane is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
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Background Spectrum: Acquire a background spectrum of the clean, empty salt plates to subtract any atmospheric or instrumental interferences.
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Sample Spectrum: Place the prepared sample in the spectrometer's sample holder.
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Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
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Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
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Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
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Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
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Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: The separated ions are detected, and their abundance is recorded.
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Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The fragmentation pattern is analyzed to deduce the structure of the molecule.
Reaction Pathways
2-Bromo-2-methylbutane, as a tertiary alkyl halide, readily undergoes nucleophilic substitution (SN1) and elimination (E1) reactions. The mechanisms for these pathways are visualized below.
